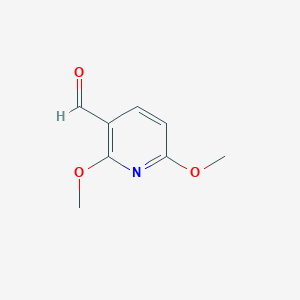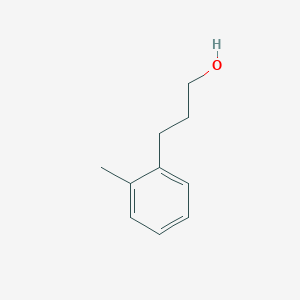
3-(2-Methylphenyl)propan-1-OL
Vue d'ensemble
Description
3-(2-Methylphenyl)propan-1-OL, also known as Methylphenidate, is an important synthetic compound with a wide range of applications in the fields of chemistry, biology, and medicine. Methylphenidate has been used for decades in the treatment of attention deficit hyperactivity disorder (ADHD) and narcolepsy, as well as in the treatment of certain neurological and psychiatric disorders. In addition, the compound has been studied for its potential use in the treatment of obesity and other metabolic disorders.
Applications De Recherche Scientifique
Synthesis and Antimicrobial Activities
A study by Čižmáriková et al. (2020) prepared a series of compounds related to 3-(2-Methylphenyl)propan-1-OL by reacting (3-chloromethyl-4-hydroxyphenyl)propan-1-ones with alcohols in the presence of sodium hydrogen carbonate. The synthesized compounds were tested against human pathogens, including Staphylococcus aureus, Escherichia coli, and Candida albicans, for their antimicrobial activities. Their antioxidant activity was also determined, showing both activities to be lower in comparison with beta-blocker types of compounds (Čižmáriková et al., 2020).
Catalytic and Chemical Transformations
Aydemir et al. (2014) reported on the synthesis of ionic liquid based Ru(II)–phosphinite compounds from 1-chloro-3-(3-methylimidazolidin-1-yl)propan-2-ol chloride and their use in transfer hydrogenation. The study included X-ray structure analysis and discussed their efficient catalytic activity in the hydrogenation of various ketones, with excellent conversions up to 99% (Aydemir et al., 2014).
Environmental and Toxicity Assessments
Pelizaro et al. (2019) evaluated the toxic effects of triazoanilines synthesized from cardanol and glycerol, which possess photophysical properties allowing their use as fluorescent biomarkers. The research assessed acute toxicity on various biological models, including Daphnia similis and Oreochromis niloticus, demonstrating low acute toxicity and suggesting potential for safe use in biodiesel quality monitoring (Pelizaro et al., 2019).
Antifungal and Anticancer Properties
A series of 3-(N-alkyl-N-phenylamino)propan-2-ol derivatives synthesized by Sharma et al. (2010) were evaluated as Src kinase inhibitors and for their anticancer activity on human breast carcinoma cells. One compound showed high inhibitory potency against Src kinase, and the study suggested potential for these compounds in cancer treatment (Sharma et al., 2010).
Propriétés
IUPAC Name |
3-(2-methylphenyl)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O/c1-9-5-2-3-6-10(9)7-4-8-11/h2-3,5-6,11H,4,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZVRTEKMCCIWRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50494657 | |
| Record name | 3-(2-Methylphenyl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50494657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Methylphenyl)propan-1-OL | |
CAS RN |
14902-36-4 | |
| Record name | 3-(2-Methylphenyl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50494657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

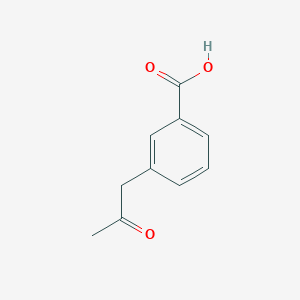
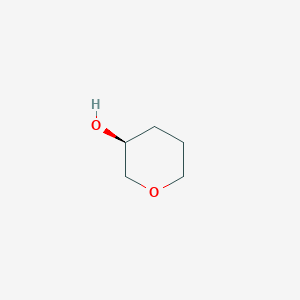
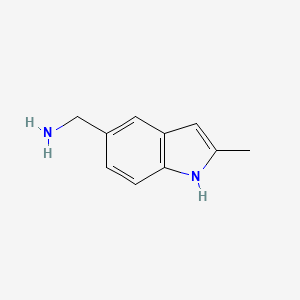
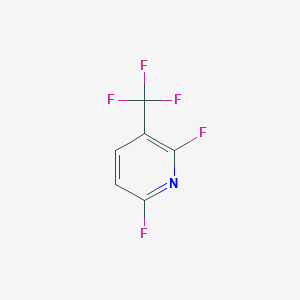
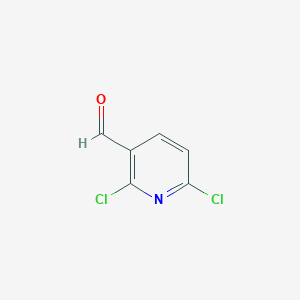
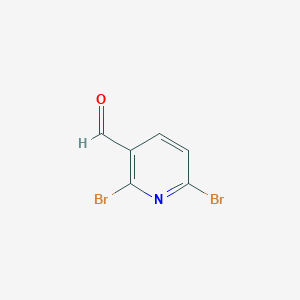
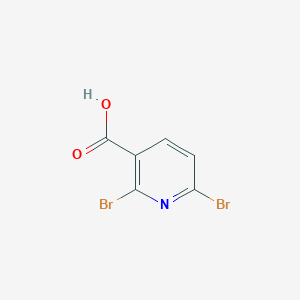
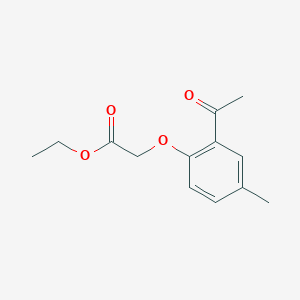
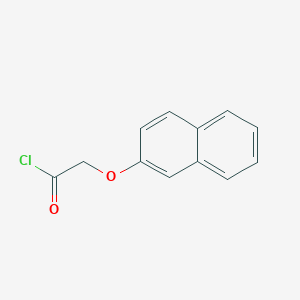
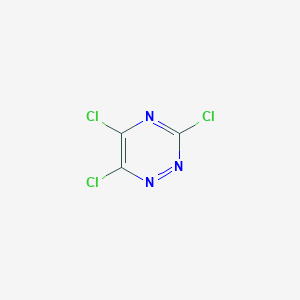

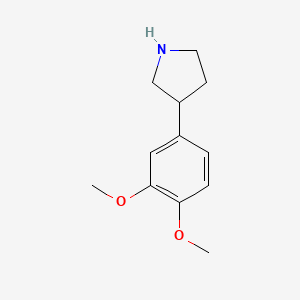
![(1R,2S,4R)-Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B1313873.png)
